1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone
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Overview
Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the literature, similar compounds have been synthesized through various methods. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
Synthesis and Antimicrobial Activities
One key area of application involves the synthesis of novel compounds for antimicrobial testing. Patel, Agravat, and Shaikh (2011) reported on the synthesis of pyridine derivatives starting from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. Their study demonstrated variable and modest antimicrobial activity against investigated bacterial and fungal strains, indicating potential utility in developing new antimicrobial agents N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, Medicinal Chemistry Research, 2011.
Biological Activity of Thiazole Derivatives
Mhaske, Shelke, Raundal, and Jadhav (2014) synthesized a series of thiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives and screened them for in vitro antibacterial activity. This study highlighted the compound's moderate to good antimicrobial effectiveness, showcasing its potential in medical applications P. Mhaske, S. H. Shelke, H. Raundal, Rahul P. Jadhav, Journal of The Korean Chemical Society, 2014.
Antimicrobial and Anti-inflammatory Applications
Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities. Their findings indicate the potential of these compounds as cyclooxygenase inhibitors, with significant implications for pharmaceutical development targeting inflammation and pain A. Abu‐Hashem, S. Al-Hussain, M. Zaki, Molecules, 2020.
Corrosion Inhibition
Singaravelu, Bhadusha, and Dharmalingam (2022) investigated the corrosion inhibition of mild steel using synthesized organic inhibitors. Their study demonstrated significant inhibition efficiency, suggesting applications in material science for protecting metals against corrosion P. Singaravelu, N. Bhadusha, V. Dharmalingam, International Journal of pharma and Bio Sciences, 2022.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the inflammatory response.
Result of Action
The inhibition of COX-1 and COX-2 enzymes by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response.
properties
IUPAC Name |
1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S2/c1-14-3-5-15(6-4-14)31(27,28)13-18(26)24-9-11-25(12-10-24)21-23-19-17(29-2)8-7-16(22)20(19)30-21/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLZYBZCIVLOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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